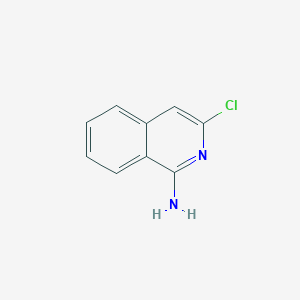

![molecular formula C22H24N4O3 B2862258 2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1798461-19-4](/img/structure/B2862258.png)

2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

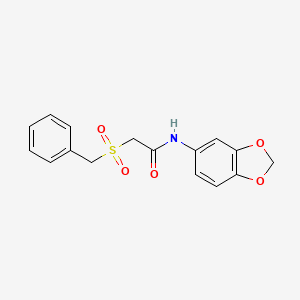

The compound “2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, a benzo[d]oxazol group, and a pyrrolidin group . These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide groups might participate in hydrolysis or condensation reactions, while the benzo[d]oxazol group might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide groups, while its melting point and boiling point would depend on the size and shape of the molecule .Scientific Research Applications

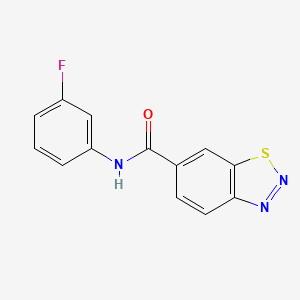

Fluoride Ion Sensing

Benzoxazole derivatives have been utilized for the detection of fluoride ions in solution. A study describes the synthesis of a benzoxazole compound that exhibits a large spectral shift when interacting with fluoride ions, making it a potential tool for ratiometric response and quantification of fluoride content .

Phenylketonuria Treatment

Compounds containing the benzoxazole moiety have been investigated for their potential to stabilize mutant phenylalanine hydroxylase (PAH) proteins. This is significant for the treatment of phenylketonuria, a metabolic disorder where the ability to metabolize phenylalanine is compromised. Stabilizing the PAH protein can help reduce blood phenylalanine concentrations .

Anticancer Activity

Benzoxazole derivatives have shown promise in the field of oncology. Some synthesized benzo[d]oxazol-2(3H)-one derivatives displayed in vitro cytotoxicity against human pancreatic adenocarcinoma and non-small cell lung carcinoma cancer cell lines, indicating potential as anticancer agents .

Synthesis of Hybrid Molecules

The benzoxazole ring system has been incorporated into hybrid molecules that exhibit potent inhibitory activities against certain cancer cell lines. For example, hybrids with benzoxazole and triazole moieties have been evaluated for their cytotoxic effects, showing promising results against MCF-7 and HCT-116 cancer cell lines .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include in vitro studies, in vivo studies, and eventually clinical trials if the compound shows promise as a therapeutic agent .

properties

IUPAC Name |

2-(4-acetamidophenyl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-15(27)24-17-10-8-16(9-11-17)13-21(28)23-14-18-5-4-12-26(18)22-25-19-6-2-3-7-20(19)29-22/h2-3,6-11,18H,4-5,12-14H2,1H3,(H,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBRLCINFHEQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)

![2-Benzylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2862190.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B2862191.png)

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2862196.png)